molecular formula C7H4F2N2O2S B2641079 2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 2248317-13-5

2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No. B2641079
CAS RN: 2248317-13-5
M. Wt: 218.18
InChI Key: RVWPDNRFXULGHN-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid” is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

In the search for new anti-mycobacterial agents, the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives has been revealed . Four series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues have been designed, in silico ADMET predicted, and synthesized in combination with piperazine and various 1,2,3 triazoles .

Future Directions

In the search for new anti-mycobacterial agents, the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives has been revealed . This suggests that these compounds, including “2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid”, may have potential for future research and development in the field of medicinal chemistry .

properties

IUPAC Name

2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O2S/c8-5(9)4-2-11-3(6(12)13)1-10-7(11)14-4/h1-2,5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWPDNRFXULGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(SC2=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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